molecular formula C₁₂H₁₈O₂ B1145197 (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one CAS No. 87248-73-5

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one

Cat. No.: B1145197
CAS No.: 87248-73-5
M. Wt: 194.27
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Description

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has unique structural features that make it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the use of 4-chlorophenylfuran-2(3H)-one, triethyl orthoformate, and heterocyclic amines under reflux in absolute isopropyl alcohol . The reaction conditions are optimized to favor the formation of the desired E-isomer over the Z-isomer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but with enhanced efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Pheromone Synthesis
    • (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one is identified as an isomer of Anastrephin, which is a critical component of the sex pheromone blend of male Caribbean and Mexican fruit flies. This property makes it valuable in the field of entomology for developing pheromone traps and monitoring systems for pest management .
  • Insecticide Development
    • The compound serves as a reagent in the synthesis of prolinol, an intermediate used in creating insect pheromones. This application highlights its potential role in developing environmentally friendly insecticides that target specific pest species without harming beneficial insects .
  • Synthetic Organic Chemistry
    • Researchers have utilized this compound as an intermediate in various synthetic pathways. Its unique chemical structure allows for modifications that can lead to the development of new compounds with desired biological activities .

Case Study 1: Pheromone Traps

A study conducted by Battiste et al. demonstrated the effectiveness of this compound in attracting male fruit flies when incorporated into pheromone traps. The research indicated a significant increase in trap catches when this compound was used compared to traps without it .

Case Study 2: Insecticide Formulation

Research by Saito et al. explored the synthesis of insecticides using this compound as a precursor. The findings suggested that formulations containing this compound exhibited higher efficacy against target pest species while maintaining safety for non-target organisms .

Summary Table of Applications

Application AreaDescriptionReferences
Pheromone SynthesisUsed as an isomer of Anastrephin for sex pheromone blends in fruit flies ,
Insecticide DevelopmentActs as a reagent for synthesizing prolinol for insect pheromones ,
Synthetic ChemistryServes as an intermediate in various synthetic organic reactions,

Mechanism of Action

The mechanism of action of (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Aurones: These compounds are structurally similar and share some biological activities.

    Flavones: Another class of compounds with similar structural features and applications.

    Benzofurans: The broader family to which (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one belongs.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one, identified by its CAS number 87248-73-5, is a member of the benzofuran family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and organic chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18O2C_{12}H_{18}O_{2}, with a molecular weight of 194.27 g/mol. Its structure features a unique arrangement that contributes to its biological properties.

PropertyData
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Canonical SMILES CC1(CCCC2(C1CC(=O)O2)C)C=C

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating potential effectiveness in inhibiting growth.
  • Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies indicating that it may induce cytotoxicity in specific cancer cell lines. The mechanism involves interaction with cellular pathways that regulate apoptosis.
  • Enzyme Modulation : The compound may act as an enzyme modulator, influencing metabolic pathways relevant to disease states.

The mechanism of action for this compound involves binding to specific receptors or enzymes within the body. This interaction can lead to alterations in enzyme activity or signal transduction pathways, resulting in various biological effects.

Synthesis Methods

The synthesis of this compound typically follows multi-step organic reactions:

  • Cyclization Reactions : One common synthetic route includes the cyclization of precursors such as 4-chlorophenylfuran-2(3H)-one using triethyl orthoformate under reflux conditions.
  • Purification Techniques : Advanced purification methods like chromatography are employed to isolate high-purity samples for research and industrial applications.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity : A study published in PubMed reported that derivatives of benzofurans exhibited significant antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains . While specific data for this compound were not detailed, it suggests a promising avenue for further exploration.
  • Cytotoxicity Assays : In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications could enhance or diminish these effects .

Q & A

Q. Basic: What are the common synthetic routes for (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one and related benzofuran derivatives?

Benzofuran derivatives are typically synthesized via heteroannulation or one-pot multicomponent reactions to construct the fused furan ring. For example, one-pot strategies using aryl halides and propargyl alcohols under catalytic conditions (e.g., Pd/Cu systems) yield high-purity benzofuran cores . Scalable methods, such as fluorinated indole/benzofuran synthesis via metal-free, one-step protocols, are critical for producing gram-scale quantities for preclinical studies . Green synthesis approaches, including solvent-free cyclization or microwave-assisted reactions, are also employed to improve efficiency and reduce waste .

Q. Basic: How are benzofuran derivatives characterized for structural confirmation?

Standard techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and substituent positions .
  • X-ray crystallography for absolute configuration determination, as seen in studies resolving hexahydrobenzofuranone derivatives .
  • Mass spectrometry (HRMS) and IR spectroscopy to verify molecular weight and functional groups (e.g., lactone carbonyl stretches at ~1750 cm⁻¹) .

Q. Basic: What biological activities are reported for benzofuran derivatives?

Key activities include:

  • Anticancer : Inhibition of PI3K/VEGFR2 pathways in hepatocellular carcinoma (HePG2) and breast cancer (MCF-7) models, with IC₅₀ values ranging from 0.8–12 µM .
  • Neuroprotective : Antioxidant-mediated reduction of oxidative stress in neuronal cells (e.g., 80% viability at 10 µM in rat cortical neurons) .
  • Antimicrobial : MIC values of 2–16 µg/mL against Gram-positive bacteria .

Q. Advanced: How does structure-activity relationship (SAR) analysis guide the design of benzofuran-based anticancer agents?

SAR studies highlight:

  • Substituent position : C-2 and C-3 modifications (e.g., methoxy or vinyl groups) enhance PI3K/VEGFR2 inhibition by optimizing hydrophobic interactions .
  • Hybrid scaffolds : Fusion with quinoline or thiophene improves DNA intercalation and topoisomerase inhibition .
  • Steric effects : Bulky groups at C-4 (e.g., vinyl in the target compound) increase selectivity for cancer cell membranes .

Q. Advanced: What methodological strategies are used to design benzofuran hybrid molecules for dual-target inhibition?

Hybridization involves:

  • Pharmacophore merging : Combining benzofuran with known inhibitors (e.g., VEGFR2 tyrosine kinase inhibitors) via amide or ester linkers .
  • Fragment-based design : Using computational docking to identify optimal binding conformations in hybrid pockets (e.g., PI3K ATP-binding sites) .
  • In vitro validation : Dual inhibition is confirmed via kinase assays (e.g., 90% PI3K inhibition at 10 µM) and cytotoxicity profiling .

Q. Advanced: How can researchers resolve contradictions in bioactivity data across different benzofuran derivatives?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, exposure time) .
  • Metabolic stability testing : Use hepatic microsomes to identify rapid degradation (e.g., CYP3A4-mediated metabolism) that may skew activity .
  • Epimerization checks : Monitor stereochemical stability via chiral HPLC, as (E/Z) isomerization can alter potency .

Q. Advanced: What mechanisms underlie the neuroprotective effects of benzofuran derivatives?

  • ROS scavenging : Benzofurans with electron-donating groups (e.g., methoxy) reduce H₂O₂-induced oxidative stress by 60–70% in neuronal cells .
  • Mitochondrial protection : Derivatives like 7-methoxybenzofuran-2-carboxamide prevent caspase-3 activation, maintaining ΔΨm in glutamate-exposed neurons .

Q. Advanced: What challenges arise in scaling up benzofuran synthesis for preclinical studies?

  • Regioselectivity : Competing pathways in heteroannulation require optimized catalysts (e.g., Pd(OAc)₂/Xantphos) to minimize byproducts .
  • Purification : Hydrophobic derivatives (e.g., hexahydrobenzofuranones) often require chromatographic separation with high-polarity solvents .
  • Yield variability : Scalable routes (e.g., one-step fluorination) may achieve 60–75% yields but require strict temperature control to prevent decomposition .

Q. Advanced: How are computational methods integrated into benzofuran drug design?

  • DFT/AIM analysis : Predict noncovalent interactions (e.g., π-stacking with DNA bases) to prioritize syntheses .
  • Molecular docking : Screen virtual libraries against targets like LSD1 or VEGFR2, with scoring functions (e.g., Glide XP) identifying hits with ΔG < -9 kcal/mol .
  • ADMET profiling : Use QSAR models to optimize logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Properties

IUPAC Name

4-ethenyl-4,7a-dimethyl-3a,5,6,7-tetrahydro-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-11(2)6-5-7-12(3)9(11)8-10(13)14-12/h4,9H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOPTUCATATVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(=O)O2)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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